3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole

説明

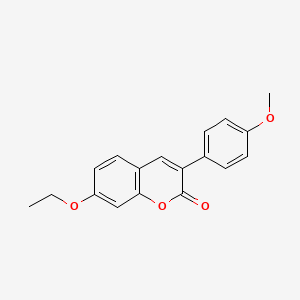

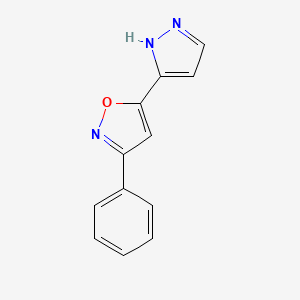

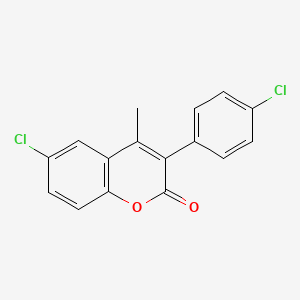

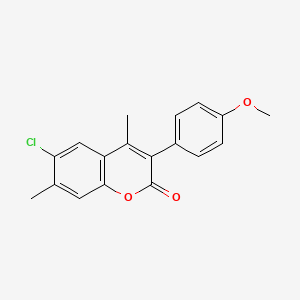

3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole is an organic compound that belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .

Synthesis Analysis

The synthesis of 3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole has been achieved via various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular formula of 3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole is C12H9N3O . It has an average mass of 211.219 Da and a monoisotopic mass of 211.074554 Da .Chemical Reactions Analysis

The chemical reactions of 3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole with different compounds can result in various outcomes. For instance, its reaction with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C5, the ozaxole ring remaining unchanged .科学的研究の応用

Antibacterial and Antifungal Properties

Research has highlighted the potential of derivatives of 3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole in combating bacterial and fungal infections. A study by Sanjeeva, Reddy, and Venkata (2022) synthesized novel pyrazole and isoxazole derivatives, demonstrating significant antibacterial and antifungal activities against various pathogens. This research suggests a promising avenue for developing new antimicrobial agents.

Molecular Docking and Biological Evaluation

The compound's derivatives have been studied for their molecular docking properties and biological activity. Dhevaraj, Gopalakrishnan, and Pazhamalai (2019) synthesized multi-heterocyclic anti-bacterial drugs incorporating the pyrazole structure. The study employed molecular docking techniques and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, indicating its significance in drug discovery and development.

Anticancer Applications

Isoxazole derivatives of pyrazoline have shown potential in cancer treatment. Radhika, Vijay, Harinadha, and Madhavareddy (2020) found that certain synthesized compounds exhibited high binding affinity in molecular docking studies and showed significant anticancer activity against breast cancer cell lines. This indicates the potential of these compounds as small molecule inhibitors in cancer therapy.

Structural Analysis and Synthesis Optimization

There is ongoing research into the synthesis and structural analysis of pyrazole derivatives. For example, Liu, Xu, and Xiong (2017) focused on optimizing the synthetic method for 3-phenyl-1H-pyrazole derivatives, aiming for higher yields and industrial scalability. This research is vital for the practical application and production of these compounds.

Photophysical and Quantum Chemical Analysis

The pyrazoline derivative's photophysical properties have been analyzed, providing insights into its potential applications in various fields. Mati, Sarkar, Sarkar, and Bhattacharya (2012) conducted a combined theoretical and experimental investigation into the solvatochromic response and encapsulation behaviors of pyrazoline isomers, suggesting diverse applications in material science and molecular engineering.

将来の方向性

The future directions for research on 3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole could include further exploration of its synthesis methods, mechanism of action, and potential applications. Given its interactions with Hematopoietic prostaglandin D synthase, it could be of interest in the field of medicinal chemistry .

特性

IUPAC Name |

3-phenyl-5-(1H-pyrazol-5-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-2-4-9(5-3-1)11-8-12(16-15-11)10-6-7-13-14-10/h1-8H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSSTOPJERVMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B3041201.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3041202.png)